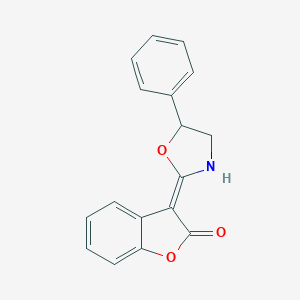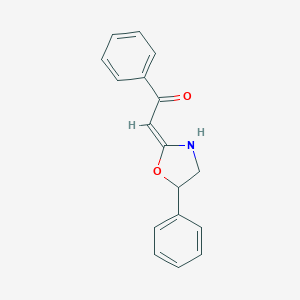![molecular formula C18H22O8 B230519 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid](/img/structure/B230519.png)
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid, also known as DTPMP, is a chelating agent that has been extensively studied for its ability to remove metal ions from aqueous solutions. DTPMP is a highly effective chelator that has been used in a variety of scientific research applications, including environmental remediation, water treatment, and biomedical research.
Mécanisme D'action
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid works by binding to metal ions in aqueous solutions, forming stable complexes that are less toxic and more easily removed from the environment. 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid is particularly effective at binding to heavy metal ions such as lead, cadmium, and mercury.
Biochemical and Physiological Effects
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid has been shown to have a low toxicity profile and is generally considered safe for use in scientific research applications. However, studies have shown that 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid can bind to essential metal ions in the body, such as calcium and magnesium, which can lead to potential physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid is its ability to effectively remove metal ions from aqueous solutions, making it a valuable tool in environmental remediation and water treatment. However, 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid can also bind to essential metal ions in the body, which can limit its use in biomedical research applications.
Orientations Futures
There are several potential future directions for research on 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid. One area of interest is the development of new chelating agents that are more selective for specific metal ions. Another area of interest is the development of new methods for synthesizing 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid that are more environmentally friendly. Finally, further research is needed to better understand the potential physiological effects of 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid and its potential use in the treatment of metal ion-related diseases.
Méthodes De Synthèse
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid is typically synthesized through a multi-step process that involves the reaction of 2,3,5,6-tetramethylphenol with formaldehyde and acetaldehyde to form a diethyl acetal derivative. This derivative is then reacted with maleic anhydride to form the final product, 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid.
Applications De Recherche Scientifique
2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid has been extensively studied for its ability to chelate metal ions from aqueous solutions. This property has made it a valuable tool in a variety of scientific research applications, including environmental remediation and water treatment. 2-[[4-(2,2-Dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid has also been studied for its potential use in biomedical research, particularly in the treatment of metal ion-related diseases such as Wilson's disease.
Propriétés
Formule moléculaire |
C18H22O8 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-[[4-(2,2-dicarboxyethyl)-2,3,5,6-tetramethylphenyl]methyl]propanedioic acid |
InChI |
InChI=1S/C18H22O8/c1-7-8(2)12(6-14(17(23)24)18(25)26)10(4)9(3)11(7)5-13(15(19)20)16(21)22/h13-14H,5-6H2,1-4H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Clé InChI |
GMZCSCXYCCQWHQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1CC(C(=O)O)C(=O)O)C)C)CC(C(=O)O)C(=O)O)C |
SMILES canonique |
CC1=C(C(=C(C(=C1CC(C(=O)O)C(=O)O)C)C)CC(C(=O)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)

![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)
![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)


![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)


![2-[(E)-Phenacylidene]thiazolidine](/img/structure/B230495.png)
![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)
methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230502.png)